Phenyl bromoacetate
Overview
Description
Phenyl bromoacetate is a chemical compound that is not directly mentioned in the provided papers. However, its related compounds and reactions involving bromine and phenyl groups are extensively discussed. The papers cover a range of topics from the synthesis of polycyclic aromatic hydrocarbons using bromine-containing reagents to the synthesis of various brominated organic compounds with potential biological activities .
Synthesis Analysis
The synthesis of compounds related to phenyl bromoacetate involves various strategies. For instance, a palladium-catalyzed cascade reaction is used to couple o-iodobiphenyls with o-bromobenzyl alcohols to form triphenylenes and phenanthrenes . Another study describes the synthesis of a novel N-bromo sulfonamide reagent used as a catalyst for the synthesis of pyrazol derivatives . Additionally, the synthesis of diorganotin bromides involves the use of bromine , and the synthesis of novel quinazolinone derivatives incorporates brominated intermediates . Bromine activation is also used in the synthesis of an unusual bicyclic product from a thioglycoside . The phenyldimethylsilyl group, which is related to the phenyl group in phenyl bromoacetate, can be converted into a hydroxy group using bromine . Alkylation reactions with methyl bromoacetate are mentioned, which could be related to the synthesis of phenyl bromoacetate . The synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles also involves brominated reagents .
Molecular Structure Analysis
The molecular structure of compounds related to phenyl bromoacetate is characterized using various analytical techniques. For example, the N-bromo sulfonamide reagent is fully characterized by IR, UV, 1H and 13C NMR, XRD, TG/DTG, and mass spectra . The structure of triorganotin cations stabilized by intramolecular Sn-N coordination is elucidated using NMR spectroscopy and X-ray crystallography . Similarly, the unusual bicyclic product from thioglycoside activation with bromine is investigated using X-ray crystallographic analysis .
Chemical Reactions Analysis
The chemical reactions involving bromine and phenyl groups are diverse. The cascade reaction mentioned uses bromine-containing reagents to form complex aromatic compounds . The N-bromo sulfonamide reagent acts as a catalyst for the synthesis of pyrazol derivatives . In another study, bromine is used to activate a thioglycoside, leading to an unexpected bicyclic product . The phenyldimethylsilyl group is converted into a hydroxy group using bromine, showcasing the versatility of bromine in chemical transformations . Alkylation reactions with methyl bromoacetate to produce phenyl pyrazolyl sulfides and subsequent oxidation to sulfones are also described .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to phenyl bromoacetate are inferred from the synthesis and characterization studies. For instance, the solubility behavior of diorganotin bromides in various solvents is reported . The stability of the unusual bicyclic product from thioglycoside activation with bromine is assessed through crystallographic analysis . The reactivity of bromine in different chemical reactions indicates its role as a versatile reagent in organic synthesis .
Scientific Research Applications
Catalytic Reactions
Phenyl bromoacetate has been utilized in catalytic reactions. For instance, it was used as a trifluoromethylation reagent to convert alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction, which has applications in medicinal and agricultural chemistry (de Azambuja et al., 2019).
Synthesis of Biologically Active Compounds
Phenyl bromoacetate has been used in the synthesis of biologically active molecules. For example, it played a role in the formation of phenyl pyrazolyl sulfides and their oxidation into sulfones, which exhibit potential biological activity (Vydzhak et al., 2017).
Organic Chemistry and Synthesis Protocols
In organic chemistry, phenyl bromoacetate has been involved in processes like acetalization, alpha-bromination, and nucleophilic phenylselenenylation, leading to the alpha,beta-dehydrogenation of aldehydes (Vasil'ev & Engman, 2000).
Development of Sugar-Based Organic Compounds
It has also been used in the development of organic compounds with a sugar moiety, indicating moderate fungicidal and herbicidal activities (Li et al., 2006).
Material Science and LCD Synthesis
In material science, especially in the synthesis of liquid crystal display (LCD) materials, phenyl bromoacetate has been a key intermediate (Guo-du, 2001).
Radical Addition and Cyclopropane Derivatives
It has been used in the treatment with homoallylic gallium or indium species, leading to the formation of cyclopropane derivatives (Usugi et al., 2002).
Synthesis of Heterocyclic Compounds
Phenyl bromoacetate has been involved in the synthesis of heterocyclic compounds like thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, which possess antimicrobial properties (Darwish et al., 2014).
Antidiabetic Agent Synthesis
It has played a role in the synthesis of indole-based hybrid oxadiazole scaffolds, showing potential as antidiabetic agents (Nazir et al., 2018).
Safety And Hazards
properties
IUPAC Name |
phenyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWYUCGVQMZMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004566 | |
Record name | Phenyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl bromoacetate | |
CAS RN |
620-72-4 | |
Record name | Phenyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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